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molecular formula C11H16N2O4 B8476605 3-(2,2-Dimethoxyethyl)-5-methoxypicolinamide

3-(2,2-Dimethoxyethyl)-5-methoxypicolinamide

Cat. No. B8476605
M. Wt: 240.26 g/mol
InChI Key: ZOVUPRANWQCQLM-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

To a mixture of 3-(2,2-dimethoxyethyl)-5-methoxypicolinamide (6.74 g, 28.1 mmol) in toluene (112 ml) was added 4-methylbenzene sulfonic acid (monohydrate; 0.534 g, 2.81 mmol). The reaction mixture was heated to reflux for 20 h. The reaction mixture was cooled to rt and concentrated in vacuo to a volume of ca. 15 mL. The residue was triturated with heptanes and filtered to afford 3-methoxy-1,7-naphthyridin-8(7H)-one (4.53 g, 25.7 mmol, 92% yield) as a crude, tan solid that was advanced without further purification. Crude LCMS showed complete conversion to product MS m/z=177.1 [M+H]
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
0.534 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][C:5]1[C:6]([C:13]([NH2:15])=[O:14])=[N:7][CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][O:11][C:9]1[CH:8]=[N:7][C:6]2[C:13](=[O:14])[NH:15][CH:3]=[CH:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
6.74 g
Type
reactant
Smiles
COC(CC=1C(=NC=C(C1)OC)C(=O)N)OC
Name
Quantity
112 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.534 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of ca. 15 mL
CUSTOM
Type
CUSTOM
Details
The residue was triturated with heptanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=2C(NC=CC2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.7 mmol
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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